Using racemic or incorrect enantiomers of lamivudine compromises antiviral assays with high cytotoxicity and loss of potency. SMolecule provides enantiomerically pure lamivudine (CAS 134678-17-4), the active (-)-form, to ensure data integrity. • Stereochemical purity ≥98% e.e., validated for HIV-1 RT inhibition. • Consistent polymorphic Form II for reproducible solubility and flow in formulation research. • Ideal reference standard for antiviral screening; low cytotoxicity versus older NRTIs.
Lamivudine is a synthetic L-enantiomeric nucleoside analog of cytidine, functioning as a potent reverse transcriptase inhibitor. It is a cornerstone compound for in vitro and in vivo research targeting human immunodeficiency virus (HIV) and hepatitis B virus (HBV). [REFS-1, REFS-2] As a prodrug, it requires intracellular phosphorylation to its active triphosphate form, which then acts as a DNA chain terminator during viral replication. [3] For procurement, the critical attributes of Lamivudine are its high stereochemical purity and well-defined solid-state properties, which are essential for achieving reproducible results in antiviral assays and formulation development.
Substituting Lamivudine, the specific (-)-enantiomer, with its (+)-enantiomer or a racemic mixture is infeasible for any research or development application. The compound's antiviral activity is stereospecific; the (-)-enantiomer is profoundly more potent against HIV-1 reverse transcriptase and significantly less cytotoxic than the (+)-enantiomer. [REFS-1, REFS-2] Procuring material with incorrect or mixed stereochemistry will lead to a drastic loss of efficacy and a substantial increase in cellular toxicity, rendering experimental results invalid and potentially damaging cell lines. Therefore, ensuring the procurement of the enantiomerically pure (-)-form (CAS 134678-17-4) is a primary checkpoint for data integrity and experimental success.
The biological activity of Lamivudine is almost exclusively confined to the (-)-enantiomer. In parallel studies using MT-4 cells, the (-)-enantiomer (Lamivudine) exhibited an anti-HIV-1 activity (EC50) of 0.009 μM, approximately 500-fold more potent than the (+)-enantiomer, which had an EC50 of 4.5 μM. [1] Furthermore, the (-)-enantiomer is markedly less cytotoxic, with a 50% inhibitory concentration (IC50) >100 μM in human peripheral blood mononuclear cells, whereas the (+)-enantiomer shows significantly higher toxicity with an IC50 of 1-10 μM. [1]
| Evidence Dimension | Anti-HIV-1 Potency (EC50) & Cytotoxicity (IC50) |
| Target Compound Data | EC50 = 0.009 μM; IC50 > 100 μM |
| Comparator Or Baseline | (+)-enantiomer: EC50 = 4.5 μM; IC50 = 1-10 μM |
| Quantified Difference | ~500x greater potency; >10x lower cytotoxicity |
| Conditions | In vitro evaluation in MT-4 cells and human peripheral blood mononuclear cells against HIV-1. |
This evidence mandates the procurement of the enantiomerically pure (-)-Lamivudine to ensure maximal therapeutic effect and minimal off-target toxicity in any experimental model.
While structurally similar, Lamivudine and Emtricitabine are not pharmacokinetically identical. The intracellular half-life of the active anabolite, lamivudine triphosphate (3TC-TP), is approximately 10.5 to 15.5 hours in HIV-infected cells. [REFS-1, REFS-2] This contrasts with the longer intracellular half-life of emtricitabine triphosphate (FTC-TP), which is approximately 39 hours. [2] Although a longer half-life can be advantageous for dosing, Lamivudine's shorter half-life provides a different kinetic profile that may be preferable for specific experimental designs, such as studies requiring more rapid washout or those modeling twice-daily dosing regimens.
| Evidence Dimension | Intracellular Half-life of Active Triphosphate |
| Target Compound Data | ~10.5–15.5 hours |
| Comparator Or Baseline | Emtricitabine triphosphate: ~39 hours |
| Quantified Difference | Emtricitabine's active form has a ~2.5-3.7x longer intracellular half-life |
| Conditions | Intracellular persistence in HIV-infected cell lines (e.g., MT-4, CEM). |
The choice between Lamivudine and Emtricitabine can be based on the required pharmacokinetic profile for a study, making this a key procurement decision for advanced preclinical research.
Compared to the first-generation NRTI Zidovudine (AZT), Lamivudine demonstrates a superior in vitro safety profile, particularly regarding hematologic toxicity. Zidovudine is associated with significant toxicity to bone marrow progenitor cells, with 50% inhibition of CFU-GM (colony-forming unit-granulocyte/macrophage) occurring at concentrations of approximately 0.2-1.1 μg/mL. [REFS-1, REFS-2] In contrast, Lamivudine exhibits low cytotoxicity to a variety of bone marrow progenitor cells in vitro, with minimal to no inhibition observed at concentrations up to 100 μM (~23 μg/mL). [REFS-2, REFS-3]
| Evidence Dimension | Inhibition of Bone Marrow Progenitor Cells (CFU-GM) |
| Target Compound Data | Minimal inhibition at concentrations up to 100 μM |
| Comparator Or Baseline | Zidovudine (AZT): 50% inhibition at ~0.2-1.1 μg/mL (~0.75-4.1 μM) |
| Quantified Difference | Lamivudine has a >20-fold higher concentration threshold for inducing significant hematotoxicity in vitro. |
| Conditions | In vitro culture of human bone marrow progenitor cells. |
For long-term cell culture experiments or preclinical models where bone marrow suppression is a concern, procuring Lamivudine over Zidovudine provides a significantly wider safety margin.
Lamivudine exists in well-characterized polymorphic forms, most notably Form I (acicular, hydrated) and Form II (bipyramidal, non-solvated). [1] Form II is the thermodynamically more stable form under ambient conditions and is often preferred for tablet manufacturing due to superior flow properties and stability. [REFS-1, REFS-2] The solubility of these forms differs; for instance, the metastable form's solubility can be 1.2 to 2.3 times higher than the stable form depending on the solvent system. [1] Procuring Lamivudine with a specified, controlled polymorphic form is crucial for ensuring batch-to-batch consistency in solubility, dissolution rates, and handling characteristics during formulation and manufacturing processes.
| Evidence Dimension | Solid-State Stability & Solubility |
| Target Compound Data | Exists as well-defined polymorphs (e.g., Form II) with known stability and processing advantages. |
| Comparator Or Baseline | Crude or uncharacterized mixtures with variable polymorphic content. |
| Quantified Difference | Metastable forms can be 1.2-2.3x more soluble than the stable form. |
| Conditions | Recrystallization from various aqueous and nonaqueous solvents. |
This ensures process reproducibility and predictable performance, which is a critical procurement consideration for any application beyond initial screening, especially in CMC and preclinical development.
Due to its high, stereospecific potency and low cytotoxicity, Lamivudine serves as an ideal positive control and reference compound in cell-based assays screening for novel HIV or HBV reverse transcriptase inhibitors. [1] Its well-documented activity profile provides a robust benchmark for evaluating the efficacy and therapeutic index of new chemical entities.
Lamivudine's favorable safety profile relative to older NRTIs like Zidovudine makes it a preferred component for in vitro studies exploring synergistic, additive, or antagonistic effects of new antiviral agents. [2] Its distinct pharmacokinetic profile compared to Emtricitabine allows for targeted experimental designs to probe the impact of intracellular drug half-life on combination efficacy.
The availability of well-characterized, stable polymorphic forms of Lamivudine is critical for Chemistry, Manufacturing, and Controls (CMC) activities. [3] Researchers developing oral dosage forms can rely on the predictable solubility, dissolution, and flow properties of specific polymorphs (e.g., Form II) to create reproducible formulations for animal PK/PD studies.
Irritant;Health Hazard